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Abstract

The quinoline carboxamide scaffold represents a "privileged structure" in medicinal chemistry, demonstrating a remarkable capacity for molecular rec
This technical guide provides an in-depth analysis of the key therapeutic targets of quinoline carboxamide compounds. We will delve into the mechan
and inhibitors of critical enzymes in pathogens. This document synthesizes current research to explain the causality behind experimental designs, pre
therapeutics based on this versatile chemical core.

The Quinoline Carboxamide Scaffold: A Foundation for Diverse Bioactivity

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a nitrogen-containing heterocycle that serves as the backbone for numerous ¢
and enabling precise interactions within the binding pockets of complex biological macromolecules.[3] The carboxamide group is a key hydrogen bon
therapeutic targets that have been successfully modulated by this chemical class.

Oncology: A Primary Therapeutic Arena

Quinoline carboxamides have shown the most profound impact in oncology, where their derivatives have been engineered to interact with a multitude

Targeting the DNA Damage Response (DDR) Pathway

A cornerstone of modern cancer therapy is the use of DNA-damaging agents (e.g., radiation, chemotherapy). Cancer cells, however, can co-opt the C
particular, have emerged as a potent class of inhibitors for the phosphatidylinositol 3-kinase-related kinase (PIKK) family.[5]

ATM is a primary sensor and transducer of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[7] Upon activation, A
genomic instability and cell death.[5]

* Mechanism of Action: Quinoline-3-carboxamides act as ATP-competitive inhibitors. The quinoline nitrogen forms a critical hydrogen bond with the
of the C4 substituent and/or forming additional interactions within the binding site.[4] Modifications at other positions of the quinoline ring are then v

« Structure-Activity Relationship (SAR) Insights:
o The primary carboxamide at the C3 position is often essential for activity.[4]
o Introduction of a basic side chain at the C6 position can dramatically improve potency, though it may also reduce cell permeability.[7]

o Substitutions on the C4 amino group are critical for achieving high potency and selectivity against other PIKK family members like ATR and DNA
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Caption: Quinoline-3-carboxamides can block S100A9-mediated inflammation.

Future Directions and Conclusion

The quinoline carboxamide scaffold is a testament to the power of a privileged structure in drug discovery. Its ability to be tailored to inhibit kinases, ir

Emerging Opportunities: Future research will likely focus on developing highly selective inhibitors for novel kinase targets, exploring their potential |

Challenges: Key challenges remain, including achieving exquisite selectivity for kinase inhibitors to minimize off-target effects, overcoming drug res

In conclusion, quinoline carboxamides are a rich source of therapeutic innovation. The diverse targets identified to date provide a solid foundation for

harnessing the full potential of this remarkable chemical entity.
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' Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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